![molecular formula C11H16FN3 B2559959 N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2034416-84-5](/img/structure/B2559959.png)
N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine
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Description
N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Anticancer Activity
A series of triazolopyrimidines, related to the chemical structure of interest, demonstrated anticancer properties by inhibiting tubulin polymerization, a mechanism distinct from that of paclitaxel. These compounds showed potential in overcoming multidrug resistance and inhibited tumor growth in mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Novel Antitumor Agents
Research into 1,8-naphthyridine derivatives, which share a core similarity with N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine, found that certain substitutions at specific positions on the naphthyridine structure significantly enhanced antitumor activity. These findings were instrumental in identifying new clinically useful antitumor agents (Tomita et al., 2002).
Antimicrobial Activity
The synthesis of pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives from amino-substituted pyranopyrazoles exhibited potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole. This research underscores the potential for developing new antimicrobial agents based on the chemical structure of interest (Hafez et al., 2015).
properties
IUPAC Name |
N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-15(10-5-3-2-4-6-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPVPRUUMZADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine |
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